molecular formula C7H10N4O2 B12864890 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid

Cat. No.: B12864890
M. Wt: 182.18 g/mol
InChI Key: GVTHMPCSEPTMMT-UHFFFAOYSA-N
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Description

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that combines a tetrazole ring fused with a pyridine ring, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile
  • 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid

Uniqueness

2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid stands out due to its unique combination of a tetrazole and pyridine ring. This structure provides distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid

InChI

InChI=1S/C7H10N4O2/c12-7(13)4-5-2-1-3-6-8-9-10-11(5)6/h5H,1-4H2,(H,12,13)

InChI Key

GVTHMPCSEPTMMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C(=NN=N2)C1)CC(=O)O

Origin of Product

United States

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